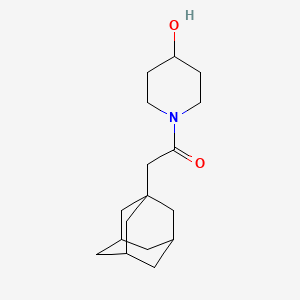
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. HPPM is a member of the piperidine family and contains a phenylmethanone moiety.
科学的研究の応用
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has also been used as a building block for the synthesis of various compounds with potential biological activities.
作用機序
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of arthritis.
実験室実験の利点と制限
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and stability. However, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can be expensive to produce on a large scale, and its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone-based drugs for the treatment of cancer and neurological disorders. Another area of research is the synthesis of novel (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone derivatives with improved biological activities. Additionally, further studies are needed to elucidate the mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone and its potential applications in other fields, such as materials science and organic synthesis.
In conclusion, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is needed to fully understand its potential and limitations.
合成法
The synthesis of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves the reaction of 4-hydroxypiperidine with 4-propan-2-yloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. The purity and yield of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-5-3-12(4-6-14)15(18)16-9-7-13(17)8-10-16/h3-6,11,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSORGVSYHVXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

